(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
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Overview
Description
The compound (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol is a complex organic molecule characterized by its multiple conjugated double bonds and a hydroxyl group. This compound is notable for its intricate structure, which includes a cyclohexene ring and a long polyene chain. Its unique configuration makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexene ring and the polyene chain. The process often starts with the preparation of the cyclohexene ring through a Diels-Alder reaction, followed by the introduction of the hydroxyl group via hydroboration-oxidation. The polyene chain is then constructed through a series of Wittig reactions, which involve the use of phosphonium ylides to form the conjugated double bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize side products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the polyene chain can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the polyene chain can produce a saturated hydrocarbon.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential role in biological processes, such as cell signaling and membrane interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The polyene chain allows it to participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
β-Carotene: A similar compound with a long polyene chain and a cyclohexene ring, known for its role as a precursor to vitamin A.
Lycopene: Another polyene compound with antioxidant properties, found in tomatoes and other red fruits.
Uniqueness
The uniqueness of (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol lies in its specific configuration and the presence of both a hydroxyl group and a polyene chain. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C40H56O2 |
---|---|
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-/m0/s1 |
InChI Key |
KBPHJBAIARWVSC-NSIPBSJQSA-N |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
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